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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing oliceridine, a G protein-

biased µ-opioid receptor agonist, in the conditioned place preference (CPP) test, a standard

preclinical model for assessing the rewarding or aversive properties of drugs.

Introduction
Oliceridine (TRV130) is a novel analgesic that acts as a biased agonist at the µ-opioid receptor

(MOR). It preferentially activates the G protein signaling pathway, which is associated with

analgesia, while having a lesser effect on the β-arrestin pathway, which is linked to many of the

adverse effects of traditional opioids, such as respiratory depression and constipation.[1][2] The

conditioned place preference (CPP) paradigm is a valuable tool to evaluate the abuse potential

of oliceridine by measuring its rewarding effects.[3]

This document outlines detailed protocols for conducting CPP studies with oliceridine in

rodents, presents quantitative data from relevant studies, and provides a visualization of the

underlying signaling pathways.

Data Presentation
The following tables summarize quantitative data from studies investigating the effects of

oliceridine in the conditioned place preference test in mice.
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Table 1: Oliceridine Conditioned Place Preference Data in Mice

Oliceridine
Dose
(mg/kg,
s.c.)

Conditionin
g Schedule

Test
Duration
(min)

Preference
Score (Time
in Drug-
Paired
Chamber -
Time in
Saline-
Paired
Chamber, in
seconds)

Statistical
Significanc
e (vs.
Saline)

Reference

1.5

6 sessions (3

drug, 3

saline)

20

Not

Significantly

Different

p > 0.05 [4]

5.0

6 sessions (3

drug, 3

saline)

20

Not

Significantly

Different

p > 0.05 [4]

10.0 Not specified Not specified

Statistically

Significant

Increase

p < 0.05 [5]

Note: The study by Altarifi et al. (2017) found that at equianalgesic doses to morphine,

oliceridine did not produce a significant CPP, while a higher dose was found to be rewarding in

a separate study.

Table 2: Comparative Conditioned Place Preference Data: Oliceridine vs. Morphine in Mice
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Compoun
d

Dose
(mg/kg,
s.c.)

Condition
ing
Schedule

Test
Duration
(min)

Preferenc
e Score
(Time in
Drug-
Paired
Chamber
- Time in
Saline-
Paired
Chamber,
in
seconds)

Statistical
Significa
nce (vs.
Saline)

Referenc
e

Oliceridine 1.5

6 sessions

(3 drug, 3

saline)

20

Not

Significantl

y Different

p > 0.05 [4]

Morphine 5.0

6 sessions

(3 drug, 3

saline)

20

Statistically

Significant

Increase

p < 0.05 [4]

Experimental Protocols
This section provides a detailed methodology for conducting a conditioned place preference

test with oliceridine in mice, based on established protocols.[3][4][6]

Materials
Subjects: Male C57BL/6 mice (8-10 weeks old)

Drug: Oliceridine (fumarate salt) dissolved in 0.9% saline. Doses of 1.5 mg/kg, 5 mg/kg, and

10 mg/kg can be tested.

Control: 0.9% sterile saline

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two

outer chambers (e.g., different wall patterns and floor textures). The central chamber should

be neutral. Automated video tracking software is recommended for data collection.
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Experimental Procedure
The CPP procedure consists of three phases: habituation (pre-test), conditioning, and testing.

Phase 1: Habituation and Pre-Test (Day 1)

Place each mouse in the central chamber of the CPP apparatus and allow free access to all

three chambers for 15-20 minutes.

Record the time spent in each chamber to establish baseline preference. An unbiased

design is recommended, where the drug is randomly assigned to one of the outer chambers.

Alternatively, in a biased design, the drug is paired with the initially non-preferred chamber.

Phase 2: Conditioning (Days 2-7)

This phase typically consists of six conditioning sessions over six days, with one session per

day.

Drug Conditioning Days (e.g., Days 2, 4, 6):

Administer oliceridine (e.g., 1.5, 5.0, or 10.0 mg/kg, s.c.) or morphine (e.g., 5.0 mg/kg,

s.c.) to a group of mice.

Immediately confine the mice to the drug-paired chamber for 30 minutes.

Saline Conditioning Days (e.g., Days 3, 5, 7):

Administer an equivalent volume of saline to the same mice.

Immediately confine the mice to the saline-paired chamber for 30 minutes.

The order of drug and saline conditioning days should be counterbalanced across animals.

Phase 3: Test Day (Day 8)

Place each mouse in the central chamber with free access to all chambers for 20 minutes.

Record the time spent in each of the three chambers. No injections are given on the test day.
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Data Analysis
Calculate the preference score as the time spent in the drug-paired chamber minus the time

spent in the saline-paired chamber during the test phase.

Alternatively, the preference can be expressed as the time spent in the drug-paired chamber

as a percentage of the total time spent in the two outer chambers.

Statistical analysis is typically performed using a t-test or ANOVA to compare the preference

scores between the oliceridine-treated group(s) and the saline control group. A p-value <

0.05 is generally considered statistically significant.

Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by µ-opioid receptor

agonists.
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Caption: Oliceridine's biased agonism at the µ-opioid receptor.
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Conditioned Place Preference Experimental Workflow

Day 1: Habituation
(Pre-Test)

Free access to all chambers (15-20 min)

Days 2-7: Conditioning
(3 drug & 3 saline pairings, 30 min each)

Day 8: Test
Free access to all chambers (20 min)

No injection

Data Analysis
Calculate Preference Score
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Caption: Experimental workflow for the Conditioned Place Preference test.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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